Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heterocyclic compound with a hexahydroquinoline core. Its structure features:
- Substituents:
- 4-Chlorophenyl at position 1 (electron-withdrawing group).
- 4-Fluorophenyl at position 4 (electron-withdrawing group).
- 7,7-Dimethyl groups (steric hindrance).
- Functional groups: Ethyl carboxylate ester at position 3. Amino group at position 2. Ketone at position 5.
Properties
Molecular Formula |
C26H26ClFN2O3 |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26ClFN2O3/c1-4-33-25(32)23-21(15-5-9-17(28)10-6-15)22-19(13-26(2,3)14-20(22)31)30(24(23)29)18-11-7-16(27)8-12-18/h5-12,21H,4,13-14,29H2,1-3H3 |
InChI Key |
PQSBTEMQENOFCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
Preparation Methods
Hantzsch Multicomponent Reaction Framework
The Hantzsch reaction remains the cornerstone for synthesizing hexahydroquinoline derivatives. For the target compound, the reaction involves four components:
- 4-Chlorobenzaldehyde (aromatic aldehyde with electron-withdrawing substituents)
- 4-Fluoroacetophenone (ketone component)
- 5,5-Dimethyl-1,3-cyclohexanedione (dimedone)
- Ethyl acetoacetate and ammonium acetate (nitrogen source).
The reaction proceeds via a one-pot cyclocondensation mechanism, facilitated by acid or Lewis acid catalysts. Key intermediates include enamine and keto-enol tautomers, which cyclize to form the hexahydroquinoline core.
General Synthetic Procedure
A representative protocol involves:
- Mixing 4-chlorobenzaldehyde (2 mmol), 4-fluoroacetophenone (2 mmol), dimedone (2 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (2.4 mmol) in ethanol.
- Adding Gd(OTf)₃ (5 mol%) as a catalyst.
- Stirring at room temperature for 5–6 hours, yielding the product after recrystallization in ethanol (85–92% yield).
Catalytic Systems and Reaction Optimization
Catalyst selection critically impacts yield and reaction time. Comparative studies highlight:
Table 1: Catalytic Performance in Hexahydroquinoline Synthesis
| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Gd(OTf)₃ | 5 | 25 | 5–6 | 92 | |
| Cu(II)/L-His@Fe₃O₄ | 4 mg | 50 | 1–3 | 91–98 | |
| Piperidine | 2–3 drops | Reflux | 1–3 | 78–89 |
Gadolinium triflate ([Gd(OTf)₃]) offers superior efficiency at ambient temperatures, attributed to its strong Lewis acidity and water tolerance. Magnetic nanoparticles like Cu(II)/L-His@Fe₃O₄ enable catalyst recovery via external magnets, though higher temperatures are required.
Solvent and Temperature Effects
Ethanol is the solvent of choice due to its polarity and capacity to dissolve both polar and nonpolar reactants. Elevated temperatures (>80°C) accelerate reactions but risk side products like over-oxidized quinolines.
Table 2: Solvent and Temperature Impact
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | 25 | 6 | 92 | 98.5 |
| Water | 80 | 2 | 88 | 97.2 |
| Toluene | 110 | 4 | 76 | 95.1 |
Water-based systems, while eco-friendly, require microwave assistance or phase-transfer catalysts to mitigate solubility issues.
Characterization and Analytical Validation
Post-synthesis characterization ensures structural fidelity:
Spectroscopic Analysis
- IR Spectroscopy : Peaks at 3285 cm⁻¹ (N–H stretch), 1702 cm⁻¹ (ester C=O), and 1605 cm⁻¹ (ketone C=O) confirm functional groups.
- ¹H NMR (CDCl₃, 400 MHz):
- Mass Spectrometry : Molecular ion peak at m/z 468.9 aligns with the molecular formula C₂₆H₂₆ClFN₂O₃ .
Table 3: Key ¹³C NMR Assignments
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C=O (ester) | 167.22 | Ester carbonyl |
| C=O (ketone) | 195.49 | Cyclohexanedione |
| C-F (Ar) | 160.5 | Fluorophenyl ring |
| C-Cl (Ar) | 131.59 | Chlorophenyl ring |
Alternative Synthetic Pathways
Enaminone Cyclization
Reacting preformed enaminones with malononitrile derivatives under reflux yields hexahydroquinolines with nitrile substituents. For example:
Solid-Phase Synthesis
Immobilized catalysts like zeolite-supported acids reduce side reactions in industrial-scale production, though yields remain lower (70–75%) compared to solution-phase methods.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying polarity and bioavailability in pharmacological applications.
-
Kinetic studies indicate higher yields (85–92%) under basic conditions due to enhanced nucleophilic attack by hydroxide ions.
Nucleophilic Substitution at the 4-Chlorophenyl Group
The chlorine atom on the 4-chlorophenyl ring participates in nucleophilic aromatic substitution (NAS) under controlled conditions, enabling functional group diversification.
-
NAS reactivity is attenuated by electron-withdrawing fluorine on the adjacent phenyl ring, requiring strong bases or elevated temperatures .
Amino Group Functionalization
The primary amine at position 2 undergoes acylation and alkylation to produce derivatives with varied biological profiles.
Condensation Reactions
The ketone at position 5 participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile), forming fused heterocycles.
-
These reactions exploit the electron-deficient β-carbon of the ketone, facilitated by piperidine-mediated enolate formation .
Electrophilic Aromatic Substitution
The 4-fluorophenyl ring undergoes limited electrophilic substitution due to electron-withdrawing effects, but bromination is achievable under aggressive conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂ (FeBr₃) | DCM, 0°C → rt, 24 h | 3-Bromo-4-fluorophenyl-substituted analog | 41% |
Reduction of the Ketone Group
The 5-oxo group is reducible to a hydroxyl or methylene group, altering ring conformation and hydrogen-bonding capacity.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C → rt, 2 h | 5-Hydroxy derivative | 89% | |
| LiAlH₄ | THF, reflux, 6 h | 5-Methylene analog | 63% |
Cyclization Reactions
Intramolecular cyclization under acidic conditions generates polycyclic frameworks.
| Conditions | Product | Application | Reference |
|---|---|---|---|
| H₂SO₄ (glacial), 120°C | Tetracyclic fused quinoline | Antitumor agent scaffold |
-
Cyclization kinetics correlate with steric effects from the 7,7-dimethyl groups.
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity | Key Influencing Factors |
|---|---|---|---|
| Ethyl Ester | Hydrolysis | High | pH, solvent polarity |
| 4-Chlorophenyl | Nucleophilic substitution | Moderate | Electronic effects of fluorine |
| Amino Group | Acylation | High | Steric hindrance at position 2 |
| 5-Oxo | Condensation | High | Enolate stabilization |
Scientific Research Applications
Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Hexahydroquinoline Derivatives
Structural Variations and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogous derivatives:
Key Research Findings
Electronic and Steric Effects
- Electron-withdrawing groups (EWGs): The target compound’s 4-chloro and 4-fluoro substituents increase electrophilicity at the quinoline core, enhancing reactivity in nucleophilic reactions compared to derivatives with electron-donating groups (e.g., 4-methyl or 4-methoxy) .
- Steric hindrance: The 7,7-dimethyl groups in the target compound influence ring puckering (Cremer-Pople parameters), stabilizing a chair-like conformation . Derivatives with bulkier groups (e.g., trifluoromethyl in ) exhibit greater distortion in the hexahydroquinoline ring.
Hydrogen Bonding and Crystallography
- The target compound’s amino and carbonyl groups form intermolecular N–H···O and C=O···H–N hydrogen bonds, leading to a layered crystal packing motif (graph set R₂²(8)) .
- In contrast, carbonitrile-containing analogs (e.g., ) lack strong hydrogen bond acceptors, resulting in less stable crystal lattices and lower melting points .
Biological Activity
Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 468.96 g/mol. Its structure features a hexahydroquinoline core and multiple functional groups, including an ethyl ester and halogenated phenyl rings, which contribute to its biological activities .
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C26H26ClFN2O3 |
| Molecular Weight | 468.96 g/mol |
| Functional Groups | Ethyl ester, amino group, halogenated rings |
Anticancer Potential
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 10 nM .
The mechanism of action involves the disruption of microtubule formation and mitotic spindle dynamics. This leads to cell cycle arrest in the mitotic phase and subsequent apoptosis. In vivo studies have demonstrated the effectiveness of these compounds in reducing tumor sizes in xenograft models .
Pharmacokinetics and Binding Affinity
Interaction studies reveal that this compound binds effectively to various biological targets such as enzymes and receptors. Techniques like surface plasmon resonance and molecular docking are often employed to assess binding affinities and predict pharmacokinetic profiles.
Table 2: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Significant cytotoxicity against cancer cell lines |
| Mechanism | Disruption of microtubule formation |
| Binding Studies | High affinity for multiple biological targets |
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various derivatives of the compound, it was found that modifications to the amino group significantly influenced water solubility and bioavailability. The most potent derivative demonstrated enhanced cytotoxicity against DU145 (prostate cancer) and K562 (leukemia) cell lines .
Case Study 2: In Vivo Efficacy
A xenograft model involving nude mice treated with the compound showed a marked reduction in tumor size compared to control groups. This underscores the potential for further development as an anticancer therapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Ethyl 2-amino-1-(4-chlorophenyl)-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
- The compound is typically synthesized via Hantzsch-like multicomponent reactions involving cyclocondensation of aldehydes, β-ketoesters, and ammonium acetate. Solvent-free conditions under microwave irradiation or reflux in ethanol are common, with yields optimized using Lewis acid catalysts (e.g., ZnCl₂) . Modifications to substituents (e.g., chloro, fluoro) are introduced via substituted benzaldehyde precursors .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography confirms the chair conformation of the hexahydroquinoline ring and intermolecular hydrogen bonding (N–H···O) stabilizing the crystal lattice . 1H/13C NMR identifies substituent environments (e.g., methyl groups at δ 1.2–1.4 ppm), while IR spectroscopy detects carbonyl (C=O) stretches at ~1680 cm⁻¹ and NH₂ vibrations at ~3350 cm⁻¹ . Elemental analysis validates purity (>95%) .
Q. What structural features influence its stability and solubility?
- The 7,7-dimethyl group induces steric hindrance, stabilizing the hexahydroquinoline core against oxidation. The ethyl ester moiety enhances lipophilicity, while polar substituents (e.g., 4-fluorophenyl) improve aqueous solubility marginally. Solubility is typically tested in DMSO or ethanol for biological assays .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve electronic structure-activity relationships in this compound?
- Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict charge distribution, HOMO-LUMO gaps (~4.5 eV), and reactive sites (e.g., the 5-oxo group). Molecular docking studies correlate these properties with biological targets, such as bacterial enoyl-ACP reductase (FabI) for antimicrobial activity .
Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial potency)?
- Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and validate via minimum inhibitory concentration (MIC) assays. Structural analogs (e.g., varying halogen substituents) can isolate substituent-specific effects .
Q. How does stereochemistry at the 4-position affect biological activity?
- The 4-aryl substituent’s spatial orientation influences binding to chiral enzyme pockets. Enantioselective synthesis (e.g., chiral catalysts) and single-crystal analysis reveal that the (R)-configuration at C4 enhances antimicrobial activity by 2–3 fold compared to (S) .
Q. What reaction optimization strategies improve synthetic yield and scalability?
- Screening catalysts (e.g., Fe₃O₄ nanoparticles) under solvent-free conditions increases yields to >80%. Kinetic studies (via HPLC) identify rate-limiting steps (e.g., imine formation), while DoE (Design of Experiments) optimizes temperature (70–90°C) and stoichiometry (1:1.2 aldehyde:β-ketoester) .
Q. How do crystal packing interactions impact solid-state stability?
- X-ray structures reveal π-π stacking between fluorophenyl groups (3.8 Å spacing) and hydrogen-bonded dimers via NH₂ and ester carbonyls. These interactions reduce hygroscopicity, enhancing shelf stability. Thermal gravimetric analysis (TGA) shows decomposition onset at ~220°C .
Methodological Considerations
- Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) with Cambridge Structural Database entries to confirm bond lengths/angles .
- Biological Assays : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments (n ≥ 3) to ensure reproducibility .
- Computational Reproducibility : Provide Gaussian input files and XYZ coordinates in supplementary materials for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
